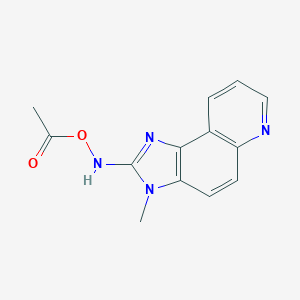

N-Acetoxy-IQ

Description

Structure

3D Structure

Properties

CAS No. |

115722-78-6 |

|---|---|

Molecular Formula |

C13H12N4O2 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

[(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate |

InChI |

InChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16) |

InChI Key |

ZNLLBBZONQYLII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |

Other CAS No. |

115722-78-6 |

Synonyms |

N-Acetoxy-IQ |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetoxy-IQ: A Technical Guide to its Chemical Structure, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline, commonly referred to as N-Acetoxy-IQ, is the ultimate carcinogenic metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ is a heterocyclic aromatic amine formed during the cooking of meat and fish at high temperatures. The metabolic activation of IQ to this compound is a critical step in its mechanism of carcinogenicity, leading to the formation of DNA adducts and subsequent genetic mutations. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological interactions of this compound, with a focus on the experimental methodologies used in its study.

Chemical Structure and Properties

This compound is characterized by an imidazo[4,5-f]quinoline core with a methyl group at the 3-position and an acetoxyamino group at the 2-position.

| Property | Value |

| IUPAC Name | [2-(acetylamino)-3-methylimidazo[4,5-f]quinolin-2-yl] acetate |

| Molecular Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| CAS Number | 76180-96-6 (for parent compound IQ) |

| SMILES | CC(=O)ONC1=NC2=C(N1C)C=C(C=C2)C3=CC=CN=C3 |

| InChI Key | Not readily available |

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

This compound is typically synthesized from its precursor, N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-hydroxy-IQ), through acetylation. For many experimental purposes, this compound is generated in situ from N-hydroxy-IQ by reaction with acetic anhydride.[1]

Experimental Protocol: In Situ Generation of this compound for DNA Adduct Studies

Objective: To generate this compound in the presence of DNA to study adduct formation.

Materials:

-

N-hydroxy-IQ

-

Calf thymus DNA

-

Acetic anhydride

-

Appropriate buffer (e.g., pH 7.0)

-

Organic solvent (if necessary for dissolving N-hydroxy-IQ)

Procedure:

-

Dissolve calf thymus DNA in the reaction buffer to a desired concentration.

-

Dissolve N-hydroxy-IQ in a minimal amount of a suitable solvent and add it to the DNA solution.

-

Add acetic anhydride to the reaction mixture. The molar ratio of acetic anhydride to N-hydroxy-IQ should be optimized for the specific experiment.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the formation of this compound and its subsequent reaction with DNA.

-

Stop the reaction and process the DNA for adduct analysis.

Biological Activity and Mechanisms of Action

The primary biological activity of this compound is its ability to act as a potent mutagen and carcinogen. This activity is a direct consequence of its chemical reactivity towards DNA, leading to the formation of covalent adducts.

DNA Adduct Formation

This compound is a reactive electrophile that readily forms covalent bonds with nucleophilic sites on DNA bases. The primary target for adduction is the guanine base.[1]

Key DNA Adducts:

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct formed.

-

5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ): This is a minor adduct.

The formation of these adducts distorts the DNA helix, interfering with normal DNA replication and transcription, which can lead to mutations if not repaired.

Experimental Protocol: Analysis of this compound-DNA Adducts by LC-MS/MS

Objective: To identify and quantify this compound-DNA adducts.

Procedure:

-

DNA Isolation: Isolate DNA from cells or tissues exposed to this compound using standard phenol-chloroform extraction or a commercial kit.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Enrichment (Optional): Solid-phase extraction (SPE) can be used to enrich the adducted deoxynucleosides from the bulk of unmodified deoxynucleosides.

-

LC-MS/MS Analysis:

-

Separate the hydrolyzed DNA digest using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and identify the DNA adducts using tandem mass spectrometry (MS/MS). The instrument is typically operated in positive electrospray ionization mode.

-

Quantify the adducts by comparing their signal intensity to that of a known amount of an isotopically labeled internal standard.

-

Mutagenicity

The formation of DNA adducts by this compound is the underlying cause of its mutagenic properties. The Ames test, a widely used bacterial reverse mutation assay, is commonly employed to assess the mutagenic potential of chemicals like this compound.

Experimental Protocol: Ames Test for Mutagenicity of this compound

Objective: To determine the mutagenic potential of this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, which is sensitive to frameshift mutagens)

-

S9 fraction (for metabolic activation, though not strictly necessary for the direct-acting this compound)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

This compound at various concentrations

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

In a test tube, combine the tester strain, the S9 mix (if used), and a specific concentration of this compound.

-

Add molten top agar containing a trace amount of histidine and biotin to the test tube.

-

Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Cellular Responses

The primary mechanism of this compound's toxicity is through the induction of DNA damage. This damage, in turn, can trigger a cascade of cellular signaling pathways aimed at either repairing the damage or initiating programmed cell death (apoptosis) if the damage is too extensive.

Metabolic Activation and DNA Adduct Formation Pathway

The following diagram illustrates the metabolic activation of IQ to this compound and its subsequent reaction with DNA.

Caption: Metabolic activation of IQ and DNA adduct formation by this compound.

Experimental Workflow for DNA Adduct Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound-induced DNA adducts.

Caption: Experimental workflow for this compound DNA adduct analysis.

Quantitative Data Summary

| Experiment | Parameter | Result | Reference |

| DNA Adduct Formation | Ratio of dG-C8-IQ to dG-N2-IQ | The dG-C8 adduct is the major product. | [1] |

| In Vitro DNA Binding | Enhancement of DNA binding by this compound formation | 6-fold increase in binding to DNA compared to N-hydroxy-IQ. | [1] |

Conclusion

This compound is a critical metabolite in the genotoxicity of the dietary carcinogen IQ. Its high reactivity towards DNA, particularly guanine residues, leads to the formation of DNA adducts that are potent inducers of mutations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the mechanisms of action of this compound and to assess its role in chemical carcinogenesis. Further research into the specific signaling pathways modulated by this compound-induced DNA damage will be crucial for a complete understanding of its biological effects and for the development of potential strategies for cancer prevention.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Chemical Properties of N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-Acetoxy-IQ)

Abstract

N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (this compound) is the ultimate carcinogenic metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish. This document provides a comprehensive technical overview of the synthesis and chemical properties of this compound. It details the metabolic activation pathway leading to its formation, protocols for its chemical synthesis, and its reactivity, particularly with DNA. The formation of DNA adducts, which is central to its mutagenic and carcinogenic activity, is discussed in depth. Quantitative data are presented in tabular format, and key processes are illustrated using diagrams to support researchers in the fields of toxicology, chemical carcinogenesis, and drug development.

Introduction

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a member of the heterocyclic aromatic amine (HAA) class of compounds, which are known to be potent mutagens and carcinogens.[1][2][3] Found in cooked meats and tobacco smoke, IQ itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[3] This activation process culminates in the formation of this compound, a highly reactive electrophilic species.[4][5]

The critical step in the carcinogenicity of IQ is the covalent binding of its ultimate metabolite, this compound, to DNA, forming stable adducts.[6][7] These adducts can disrupt the normal processes of DNA replication and repair, leading to mutations that may initiate carcinogenesis.[4][6] Understanding the synthesis and chemical properties of this compound is therefore paramount for elucidating the mechanisms of IQ-induced cancer and for developing strategies for risk assessment and prevention.

Synthesis of this compound

The formation of this compound can occur through two primary routes: metabolic activation in biological systems and direct chemical synthesis in a laboratory setting.

Metabolic Activation Pathway

In vivo, the bioactivation of IQ is a multi-step enzymatic process primarily occurring in the liver.[8][9]

-

N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of IQ, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[4][5] This reaction produces N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-hydroxy-IQ).

-

O-Esterification: The proximate carcinogen, N-hydroxy-IQ, is then further activated through O-esterification. This is commonly achieved by N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamino group, yielding the ultimate carcinogen, this compound.[4][9] Sulfotransferases can also catalyze the formation of a reactive N-sulfonyloxy ester.

The N-acetoxy ester is highly unstable and can spontaneously heterolyze, losing the acetate leaving group to form a highly reactive nitrenium ion, which is the ultimate electrophile that reacts with nucleophilic sites on DNA.[4][5]

Chemical Synthesis

Due to its reactivity, this compound is typically synthesized in situ immediately before use. The synthesis involves the acetylation of its precursor, N-hydroxy-IQ.

The reaction of N-hydroxy-IQ with acetic anhydride provides a straightforward method for the generation of this compound.[7] This approach is commonly used in in vitro studies to investigate the reactivity of this compound with DNA and other nucleophiles, bypassing the need for metabolic activating enzymes.[7]

Chemical Properties and Reactivity

The chemical properties of this compound are dominated by the presence of the N-acetoxy group, which makes it a potent electrophile.

Physicochemical Data

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate | [6] |

| Molecular Formula | C₁₃H₁₂N₄O₂ | [6] |

| Molecular Weight | 256.26 g/mol | [6] |

| SMILES Notation | CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CN=C3 | [6] |

| InChI Key | ZNLLBBZONQYLII-UHFFFAOYSA-N | [6] |

| Appearance | Assumed to be an unstable solid or solution, generated in situ | N/A |

Reactivity and DNA Adduct Formation

This compound is a DNA alkylating agent.[10] The acetoxy group is an excellent leaving group, facilitating the formation of a resonance-stabilized nitrenium ion. This ion is a powerful electrophile that reacts readily with nucleophilic sites in cellular macromolecules, most significantly with DNA.[5][6]

The primary targets for adduction on the DNA molecule are the guanine bases.[7][11] Two major adducts have been identified:

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the principal adduct, formed by the covalent bonding of the exocyclic nitrogen of IQ to the C8 position of guanine. It accounts for approximately 50-70% of the total adducts formed.[11][12]

-

5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ): This is a minor adduct, where the bond is formed at the N² position of guanine.[5][12] Despite being less abundant (15-20% of total adducts), the dG-N2-IQ adduct is repaired more slowly and is more persistent in tissues, potentially contributing significantly to the mutagenic process.[5][12]

The formation of these bulky adducts distorts the DNA helix, interfering with DNA replication and repair mechanisms. Translesion synthesis (TLS) polymerases can bypass these lesions, but often do so in an error-prone manner, leading to single-base substitutions and frameshift mutations.[4][5]

| DNA Adduct | Target Site | Relative Abundance | Significance | Reference(s) |

| N-(deoxyguanosin-8-yl)-IQ | C8 of Deoxyguanosine | ~50-70% | Major adduct; causes significant DNA distortion. | [11][12] |

| 5-(deoxyguanosin-N2-yl)-IQ | N² of Deoxyguanosine | ~15-20% | Minor but more persistent adduct; slowly repaired. | [5][12] |

Hydrolysis

In aqueous environments, this compound can undergo hydrolysis to regenerate N-hydroxy-IQ and release acetic acid.[6] This reaction competes with the DNA adduction pathway and represents a mode of detoxification.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following protocols are based on established methods in the literature.

Protocol 1: In situ Synthesis and Reaction of this compound with Deoxyguanosine

This protocol describes the chemical synthesis of the major DNA adduct, N-(deoxyguanosin-8-yl)-IQ, which serves as a standard for analytical studies.[7]

Materials:

-

N-hydroxy-IQ

-

Deoxyguanosine

-

Acetic anhydride

-

Argon gas

-

Buffer solution (e.g., pH 7.0 phosphate buffer)

-

Anhydrous solvent (e.g., methanol or dimethyl sulfoxide)

-

HPLC system for purification and analysis

Procedure:

-

Dissolve N-hydroxy-IQ and a molar excess of deoxyguanosine in the chosen buffer under an argon atmosphere to prevent oxidation.

-

Slowly add a slight molar excess of acetic anhydride to the solution with constant stirring. The acetic anhydride will react with N-hydroxy-IQ to form this compound in situ.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The in situ generated this compound will react with the deoxyguanosine present.

-

Quench the reaction, for example, by adding a large volume of water.

-

Purify the resulting mixture using reverse-phase HPLC to isolate the N-(deoxyguanosin-8-yl)-IQ adduct.

-

Characterize the purified adduct using NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure.[7]

Protocol 2: In Vitro DNA Adduction and ³²P-Postlabeling Analysis

This protocol outlines the general workflow for reacting this compound with DNA and quantifying the adducts formed using the highly sensitive ³²P-postlabeling technique.

Procedure:

-

Reaction: Incubate calf thymus DNA with N-hydroxy-IQ and acetic anhydride in a suitable buffer at 37°C.

-

DNA Isolation: Precipitate the DNA with ethanol to remove unreacted chemicals.

-

Enzymatic Digestion: Digest the modified DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant, thus enriching the adducted nucleotide fraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity in the adduct spots to determine the level of DNA modification.

Conclusion

This compound is the key reactive metabolite responsible for the genotoxicity of the dietary carcinogen IQ. Its synthesis occurs via a well-defined metabolic pathway involving N-hydroxylation and O-acetylation. As a potent electrophile, its primary chemical reaction of biological significance is the formation of covalent adducts with DNA, predominantly at the C8 and N² positions of guanine. These adducts are critical lesions that can lead to mutations and initiate the process of carcinogenesis. The experimental protocols and data provided in this guide offer a foundational resource for researchers investigating the mechanisms of chemical carcinogenesis and for professionals involved in the development of new therapeutic agents.

References

- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Conversion of IQ, a dietary pyrolysis carcinogen to a direct-acting mutagen by normal intestinal bacteria of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound (EVT-1177987) | 115722-78-6 [evitachem.com]

- 7. Reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA. Synthesis and identification of N-(deoxyguanosin-8-yl)-IQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogen Metabolism - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in liver, kidney and colo-rectum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Activation of IQ: A Technical Guide to the Formation of N-Acetoxy-IQ

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway leading to the formation of N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-Acetoxy-IQ), the ultimate carcinogenic metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish. Its bioactivation is a critical area of study in toxicology and drug development due to its potent mutagenic and carcinogenic properties. This document provides a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to this pathway.

The Two-Step Metabolic Activation of IQ

The conversion of the relatively inert IQ molecule into the highly reactive this compound is a two-step enzymatic process primarily occurring in the liver. This bioactivation pathway is essential for IQ's ability to form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1]

Step 1: N-hydroxylation of IQ to N-hydroxy-IQ

The initial and rate-limiting step in the bioactivation of IQ is the N-hydroxylation of its exocyclic amino group to form N-hydroxy-IQ. This oxidation reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3]

Step 2: O-acetylation of N-hydroxy-IQ to this compound

The intermediate metabolite, N-hydroxy-IQ, undergoes O-acetylation to form the highly unstable and electrophilic this compound. This reaction is catalyzed by arylamine N-acetyltransferase 2 (NAT2).[1] this compound is considered the ultimate carcinogen, as it can spontaneously decompose to a highly reactive nitrenium ion that readily binds to DNA, primarily at the C8 and N2 positions of guanine.

Enzymology and Kinetics

The efficiency of this compound formation is dependent on the catalytic activities of CYP1A2 and NAT2. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual variations in IQ metabolism and, consequently, in susceptibility to its carcinogenic effects.

Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is a key phase I metabolizing enzyme, primarily expressed in the liver. It exhibits a high affinity for planar aromatic compounds like IQ. While specific kinetic parameters for the N-hydroxylation of IQ by human CYP1A2 are not consistently reported across the literature, studies with human liver microsomes and recombinant CYP1A2 have established its primary role. The kinetic parameters for a model substrate, phenacetin, are provided below to illustrate the typical activity of this enzyme.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |

| Human Liver Microsomes | Phenacetin | 8.6 | 18.2 | F. P. Guengerich et al. |

| Recombinant Human CYP1A2 | Phenacetin | 13 | 25 | F. P. Guengerich et al. |

N-Acetyltransferase 2 (NAT2)

| Enzyme (Allele) | Substrate | Km (µM) | Vmax (relative peak area/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Recombinant Human NAT24 (Wild-type) | Aminoglutethimide | 76.24 ± 2.49 | 45.18 ± 1.52 | 0.593 ± 0.010 |

| Recombinant Human NAT25 | Aminoglutethimide | 104.07 ± 8.65 | 10.87 ± 0.65 | 0.105 ± 0.004 |

| Recombinant Human NAT26 | Aminoglutethimide | 187.75 ± 26.36 | 6.70 ± 0.51 | 0.037 ± 0.003 |

| Recombinant Human NAT27 | Aminoglutethimide | 102.82 ± 12.01 | 12.89 ± 0.77 | 0.126 ± 0.005 |

Data adapted from "Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity"[4]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of IQ

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of N-acetoxy-IQ in Chemical Carcinogenesis

This guide provides a comprehensive overview of the role of N-acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (this compound) in chemical carcinogenesis. It details the metabolic activation of its parent compound, IQ, the mechanisms of DNA adduct formation, subsequent mutagenesis, and the key experimental protocols used in its study.

Introduction: The Procarcinogen IQ

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a member of the heterocyclic aromatic amine (HAA) class of chemicals.[1] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] IQ is a potent mutagen, notably in the Ames Salmonella typhimurium assay, and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program and "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[1][2][3] Carcinogenicity has been demonstrated in multiple animal models, including rats, mice, and non-human primates, where it induces tumors in various organs such as the liver, colon, mammary gland, and forestomach.[1][2][3][4]

The carcinogenicity of IQ is not direct; it requires metabolic activation within the body to a highly reactive electrophilic species that can damage cellular macromolecules, primarily DNA.[3][5] The ultimate carcinogenic metabolite responsible for this DNA damage is this compound.[3][5]

Metabolic Activation of IQ to this compound

The bioactivation of IQ is a multi-step enzymatic process primarily occurring in the liver. It involves Phase I oxidation followed by Phase II conjugation.

-

N-hydroxylation (Phase I): The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of IQ to form N-hydroxy-IQ. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP1A2 isoform.[3][5][6]

-

O-acetylation (Phase II): The proximate carcinogen, N-hydroxy-IQ, is then further activated by O-acetylation. This step is predominantly catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of N-hydroxy-IQ, forming the ultimate carcinogen, this compound.[3][5][7]

-

O-sulfonation (Phase II): An alternative Phase II activation pathway involves sulfotransferases (SULTs), particularly SULT1A1. These enzymes can catalyze the O-sulfonation of N-hydroxy-IQ to form a reactive N-sulfonyloxy ester.[7][8] For IQ, however, the NAT2-mediated pathway is considered the primary route for its genotoxic activation.[7]

This compound is highly unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion (IQ-N⁺), which is the species that ultimately reacts with DNA.[1][5]

Metabolic activation pathway of IQ to this compound.

Mechanism of Carcinogenesis: DNA Adduct Formation and Mutagenesis

The carcinogenic effect of this compound is initiated by the covalent binding of its reactive nitrenium ion to DNA, forming bulky chemical adducts. These adducts distort the DNA helix and interfere with normal cellular processes like replication and transcription.

Formation of DNA Adducts

The arylnitrenium ion derived from this compound is a powerful electrophile that preferentially attacks nucleophilic sites on DNA bases. The primary targets are guanine and, to a lesser extent, adenine residues.[5][9]

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct formed, accounting for a significant portion of the total DNA binding.[5][9] The IQ moiety is attached to the C8 position of guanine.

-

N-(deoxyguanosin-N²-yl)-IQ (dG-N²-IQ): This is a less abundant but more persistent adduct, as it is repaired more slowly than the C8 adduct.[3][5]

-

Other Adducts: While guanine adducts are predominant, reactions with other bases can occur. For instance, studies with the related compound N-acetoxy-3,5-dimethylaniline have shown the formation of adducts at the N⁶ and C8 positions of deoxyadenosine and the C5 position of deoxycytidine.[10]

The binding of N-hydroxy-IQ to DNA is significantly enhanced by its conversion to this compound.[9]

| Adduct Name | Position of Attachment | Parent Nucleoside | Relative Abundance | Reference |

| N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) | C8 | Deoxyguanosine | Major | [5],[9] |

| N-(deoxyguanosin-N²-yl)-IQ (dG-N²-IQ) | N² | Deoxyguanosine | Minor | [5],[3] |

Table 1: Major DNA Adducts Formed by Metabolically Activated IQ.

Mutagenesis via Translesion Synthesis (TLS)

The presence of bulky IQ-DNA adducts can block the progression of the replicative DNA polymerase machinery. To overcome this replication block, cells employ specialized, low-fidelity DNA polymerases in a process called Translesion Synthesis (TLS). While TLS allows replication to be completed, it is often error-prone and is a major source of mutations.[3][5]

-

Mutation Signature: The dG-N²-IQ adduct is known to be mutagenic in human cells, primarily inducing targeted G→T transversion mutations.[3]

-

Role of TLS Polymerases:

-

DNA Polymerase Kappa (Pol κ): This polymerase is efficient at bypassing the dG-N²-IQ adduct, and it does so primarily in an error-free manner.[3]

-

DNA Polymerase Eta (Pol η), Zeta (Pol ζ), and Rev1: This group of polymerases cooperatively performs the majority of the mutagenic, error-prone bypass of the dG-N²-IQ adduct.[3] Knockdown of these polymerases leads to a significant reduction in the mutation frequency.[3]

-

The persistence of these adducts, particularly the slowly repaired dG-N²-IQ, increases the likelihood of misreplication during cell division, leading to the fixation of mutations in the genome. These mutations can occur in critical proto-oncogenes or tumor suppressor genes, initiating the process of carcinogenesis.

Logical flow from DNA adduct formation to mutagenesis.

Experimental Protocols

The study of this compound and its role in carcinogenesis involves a range of in vitro and in vivo experimental approaches.

Protocol: In Vitro DNA Adduct Identification

This workflow is used to synthesize, isolate, and characterize the specific DNA adducts formed by this compound.

-

Synthesis of this compound: this compound is typically generated in situ from its more stable precursor, N-hydroxy-IQ. This is often achieved by reacting N-hydroxy-IQ with acetic anhydride.[9]

-

Reaction with DNA: The freshly generated this compound is incubated with calf thymus DNA or specific deoxynucleosides (e.g., deoxyguanosine) at a neutral pH.[9]

-

Enzymatic Hydrolysis: The modified DNA is enzymatically digested to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[11]

-

Chromatographic Separation: The resulting mixture of normal and adducted deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column.[9][11]

-

Structural Characterization: The isolated adducts are structurally identified using a combination of spectroscopic techniques:

Workflow for identification of this compound DNA adducts.

Protocol: Cell-Based Genotoxicity and Metabolism Assay

This approach uses genetically engineered cell lines to dissect the specific metabolic pathways leading to genotoxicity.

-

Cell Lines: V79 Chinese hamster lung fibroblasts are often used as they are deficient in endogenous CYP, SULT, and NAT enzymes.[7] These parental cells are then engineered to stably express specific human enzymes, creating a panel of cell lines:

-

V79-CYP1A2

-

V79-CYP1A2-NAT2

-

V79-CYP1A2-SULT1A1

-

-

Compound Exposure: Each cell line is exposed to a range of concentrations of the parent compound, IQ.

-

Genotoxicity Measurement (γH2AX Assay): After exposure, DNA damage is quantified. A common method is the γH2AX assay, which measures the phosphorylation of the histone variant H2AX. This phosphorylation is one of the earliest markers of DNA double-strand breaks. The level of γH2AX can be measured using flow cytometry or immunofluorescence microscopy.[7]

-

Data Analysis: By comparing the genotoxic response across the different cell lines, the role of each enzyme in the metabolic activation of the compound can be determined. For IQ, a strong genotoxic response would be expected only in the V79-CYP1A2-NAT2 cell line, demonstrating the requirement of both CYP1A2 and NAT2 for its activation.[7]

Quantitative Data on this compound Activity

Quantitative analysis is crucial for understanding the potency and mechanism of this compound.

| Parameter | Observation | Value/Finding | Reference |

| DNA Binding Enhancement | Enhancement of N-hydroxy-IQ binding to DNA by in situ formation of this compound. | 6-fold increase | [9] |

| Mutation Frequency | Mutagenicity of the dG-N²-IQ adduct in HEK293T cells at different positions in the NarI sequence. | G₁: 23%, G₂: 17%, G₃: 11% | [3] |

| Mutation Type | Predominant mutation induced by the dG-N²-IQ adduct. | G→T Transversions | [3] |

| TLS Contribution | Reduction in mutation frequency at the G₃ position after simultaneous knockdown of Pol η, Pol ζ, and Rev1. | ~90% reduction | [3] |

| Carcinogenicity | Unscheduled DNA repair synthesis in rat hepatocytes induced by IQ. | 151 grains/nucleus at 1 x 10⁻⁶ M | [12] |

Table 2: Quantitative Data on the Activity and Effects of IQ and its Adducts.

Conclusion

This compound is unequivocally the ultimate carcinogenic metabolite of the dietary procarcinogen IQ. Its formation through a well-defined metabolic pathway involving CYP1A2 and NAT2 leads to a highly reactive arylnitrenium ion that readily forms covalent adducts with DNA. These adducts, particularly N-(deoxyguanosin-8-yl)-IQ and the more persistent N-(deoxyguanosin-N²-yl)-IQ, disrupt DNA replication. The subsequent error-prone bypass of these lesions by translesion synthesis polymerases is a primary source of the G→T transversion mutations characteristic of IQ exposure. This cascade of events—metabolic activation, DNA adduction, and mutagenesis—is the core mechanism by which IQ initiates cancer. A thorough understanding of these technical details is essential for researchers in toxicology, oncology, and drug development for assessing cancer risk and designing potential inhibitory or therapeutic strategies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Role of human sulfotransferase 1A1 and N-acetyltransferase 2 in the metabolic activation of 16 heterocyclic amines and related heterocyclics to genotoxicants in recombinant V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of adducts formed by reaction of N-acetoxy-3,5-dimethylaniline with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological reactivity and stability of N-Acetoxy-IQ

An In-depth Technical Guide to the Biological Reactivity and Stability of N-Acetoxy-IQ

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (this compound) is the ultimate electrophilic and carcinogenic metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ is a potent mutagenic and carcinogenic heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish. Understanding the chemical stability, biological reactivity, and metabolic fate of this compound is critical for assessing the carcinogenic risk associated with IQ exposure and for developing potential chemopreventive strategies. This document provides a comprehensive technical overview of this compound, detailing its formation, reactivity with DNA, mutagenic consequences, and the experimental methodologies used for its study.

Chemical Properties and Stability

This compound is a highly reactive ester. Its instability is central to its biological activity. The acetoxy group is an excellent leaving group, facilitating the formation of a highly electrophilic nitrenium ion (or exhibiting direct reactivity). This high reactivity means that this compound is typically generated in situ for experimental purposes from its more stable precursor, N-hydroxy-IQ, through chemical or enzymatic acetylation.[1][2] Due to this inherent instability, its precise half-life in aqueous solutions is difficult to measure and not well-documented, as it readily reacts with available nucleophiles, including water and cellular macromolecules.

Biological Reactivity and Carcinogenic Mechanism

The carcinogenicity of IQ is dependent on its metabolic activation to this compound, which then covalently binds to DNA, forming adducts that lead to mutations if not repaired.[3][4]

Metabolic Activation Pathway

The bioactivation of IQ is a two-step enzymatic process primarily occurring in the liver:

-

N-hydroxylation: Cytochrome P450 1A2 (CYP1A2) catalyzes the oxidation of the exocyclic amino group of IQ to form N-hydroxy-IQ.[3][4] This is the initial and rate-limiting step in the activation cascade.

-

O-acetylation: The N-hydroxy-IQ intermediate is then acetylated by N-acetyltransferase 2 (NAT2), an O-acetyltransferase, to yield the highly reactive this compound.[3][4]

This compound is considered the ultimate carcinogen, or its proximate precursor, which spontaneously breaks down to form a reactive nitrenium ion that readily attacks nucleophilic sites on DNA.[3][4]

DNA Adduct Formation

This compound reacts with DNA to form several adducts, primarily at guanine bases. These adducts are the critical premutational lesions responsible for the mutagenicity of IQ.

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct formed, accounting for a significant portion of the total DNA binding.[1][5] It results from the attack of the C8 position of guanine on the electrophilic nitrogen of the nitrenium ion.

-

N2-(deoxyguanosin-yl)-IQ (dG-N2-IQ): This is a less abundant adduct but is often more persistent and repaired more slowly than the C8 adduct.[4][5]

The formation of these adducts distorts the DNA helix and can act as a block to replicative DNA polymerases.[3]

Data Presentation

Table 1: DNA Adduct Profile of this compound

| Adduct Type | Position of Attachment | Relative Abundance | Reference |

| dG-C8-IQ | C8 of deoxyguanosine | Major Adduct (~60-90%) | [1][5] |

| dG-N2-IQ | N2 of deoxyguanosine | Minor Adduct (~4-10%) | [4][5] |

Table 2: Mutagenicity and Translesion Synthesis (TLS) of IQ-DNA Adducts

| Adduct | Common Mutation | Translesion Synthesis (TLS) Efficiency | Key TLS Polymerases | Reference |

| dG-C8-IQ | G → T Transversions | Varies by sequence context | pol η (error-prone), pol κ (error-free) | [3][4] |

| dG-N2-IQ | G → T Transversions | Varies by sequence context (e.g., 25-38% in NarI sequence) | pol κ (error-free), pol η, pol ζ, Rev1 (mutagenic bypass) | [3][5] |

Experimental Protocols

In Vitro DNA Adduct Synthesis

This protocol describes the synthesis of the primary dG-C8-IQ adduct for use as an analytical standard.

-

In Situ Generation of this compound: N-hydroxy-IQ is dissolved in a suitable buffer (e.g., neutral pH). Acetic anhydride is added to the solution to chemically acetylate N-hydroxy-IQ, forming this compound in situ.[1][2]

-

Reaction with Deoxyguanosine: Deoxyguanosine is added to the reaction mixture. The electrophilic this compound (or its derived nitrenium ion) reacts with deoxyguanosine.[2]

-

Purification and Characterization: The resulting mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[1][2]

-

Structure Confirmation: The structure of the purified N-(deoxyguanosin-8-yl)-IQ adduct is confirmed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV absorption spectral analysis.[1][2]

Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.

-

Bacterial Strain: Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, is commonly used.[6][7]

-

Metabolic Activation: A rat liver homogenate fraction (S9 mix) is included in the assay. The S9 mix contains enzymes, including cytochrome P450s and N-acetyltransferases, necessary to metabolically activate IQ to this compound.[6]

-

Exposure and Plating: The tester strain is exposed to various concentrations of IQ in the presence of the S9 mix. The mixture is then plated on a minimal glucose agar medium.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize histidine and form colonies. The number of revertant colonies is counted, and a dose-dependent increase indicates a positive mutagenic response.[6]

Translesion Synthesis (TLS) Assay in Human Cells

This assay measures the ability of cellular DNA polymerases to bypass a site-specific DNA adduct.

-

Plasmid Construction: A plasmid is engineered to contain a single, site-specific dG-C8-IQ or dG-N2-IQ adduct within a known DNA sequence (e.g., the NarI recognition site).[3][5]

-

Transfection: The adducted plasmid is transfected into cultured human cells, such as Human Embryonic Kidney (HEK) 293T cells.[3]

-

Replication: The plasmid replicates within the host cells. Cellular DNA polymerases will encounter the adduct.

-

Progeny Analysis: After a set period, the replicated (progeny) plasmids are isolated from the cells.

-

Quantification: The DNA sequence at the site of the original adduct is analyzed (e.g., by sequencing or restriction digestion) to determine the translesion synthesis (TLS) efficiency (the percentage of plasmids that completed replication past the adduct) and the mutation frequency and type (the percentage of bypass events that resulted in a base substitution).[3]

Logical Pathway from Reactivity to Carcinogenesis

The high biological reactivity of this compound is the initiating event in a cascade that can ultimately lead to cancer. The stability of the resulting DNA adducts and the fidelity of their processing by the cellular machinery are key determinants of the final outcome.

Conclusion

This compound is a pivotal intermediate in the genotoxicity of the dietary carcinogen IQ. Its inherent instability and high electrophilicity drive its reaction with DNA, forming characteristic guanine adducts. These adducts serve as premutational lesions that, through the action of cellular translesion synthesis polymerases, lead to signature G → T transversion mutations. A thorough understanding of the reactivity, stability, and biological processing of this compound and its DNA adducts is essential for professionals in toxicology, cancer research, and drug development for evaluating cancer risks and designing intervention strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA. Synthesis and identification of N-(deoxyguanosin-8-yl)-IQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anthraflavic acid inhibits the mutagenicity of the food mutagen IQ: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and mutagenicity of the 3-ethyl analogues of the potent mutagens IQ, MeIQ, MeIQx and its 3,7-dimethyl isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) to N-Acetoxy-IQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic activation pathways of the dietary carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), with a primary focus on the formation of the ultimate carcinogenic metabolite, N-acetoxy-IQ. This document details the enzymatic processes, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a probable human carcinogen, IQ requires metabolic activation to exert its genotoxic effects. This activation process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of forming covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The principal pathway of activation proceeds through N-hydroxylation followed by O-acetylation to form this compound, a highly unstable intermediate that readily forms a reactive nitrenium ion.

Metabolic Activation Pathways

The metabolic activation of IQ is a multi-step process primarily occurring in the liver, but also demonstrated in extrahepatic tissues. The key enzymatic players in the formation of this compound are Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferases (NATs). Alternative activation pathways involving sulfotransferases (SULTs) and peroxidases have also been identified.

Primary Pathway: N-Hydroxylation and O-Acetylation

The predominant pathway for IQ activation involves two sequential enzymatic reactions:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of IQ to form N-hydroxy-IQ. This reaction is primarily catalyzed by the phase I enzyme Cytochrome P450 1A2 (CYP1A2), which is highly expressed in the human liver.[1] The expression of CYP1A2 can be induced by various dietary and environmental factors, including components of tobacco smoke and charcoal-broiled foods, potentially influencing an individual's susceptibility to IQ-induced carcinogenesis.

-

O-acetylation: The resulting N-hydroxy-IQ is then subject to O-acetylation by phase II N-acetyltransferases (NATs), utilizing acetyl-Coenzyme A (Acetyl-CoA) as the acetyl donor. Both human NAT1 and NAT2 can catalyze this reaction, which converts N-hydroxy-IQ into the highly reactive this compound.[2] this compound is unstable and spontaneously decomposes to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine, to form DNA adducts.[1] Genetic polymorphisms in NAT2 lead to distinct rapid, intermediate, and slow acetylator phenotypes, which can influence the efficiency of N-hydroxy-IQ O-acetylation and, consequently, an individual's risk for certain cancers.[2]

Alternative Activation Pathways

While the CYP1A2/NAT pathway is considered the major route for IQ activation, other enzymes can also contribute to its bioactivation:

-

O-Sulfonation: N-hydroxy-IQ can also be a substrate for cytosolic sulfotransferases (SULTs), particularly SULT1A1, which catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form N-sulfonyloxy-IQ.[3] This ester is also highly unstable and can form the same reactive nitrenium ion as this compound.

-

Peroxidase-Mediated Activation: In certain tissues, peroxidases such as prostaglandin H synthase (PHS) and myeloperoxidase (MPO) can mediate the co-oxidation of IQ. This pathway is particularly relevant in extrahepatic tissues where CYP1A2 levels may be low.

Quantitative Data

The following tables summarize available kinetic data for the key enzymes involved in IQ metabolism. It is important to note that kinetic parameters for the direct interaction of human enzymes with IQ and its metabolites are not always available. In such cases, data from studies using proxy substrates are presented to provide an indication of enzymatic activity.

Table 1: Kinetic Parameters for CYP1A2-Mediated Metabolism

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |

| Phenacetin (proxy) | Human CYP1A2 | 23.3 ± 2.6 | 13.9 ± 0.4 | [4] |

Table 2: Kinetic Parameters for NAT1 and NAT2-Mediated O-Acetylation

| Substrate | Enzyme | Apparent Km (µM) | Source |

| N-hydroxy-2-aminofluorene (proxy) | Human NAT1 | 185 ± 35 | [5] |

| N-hydroxy-2-aminofluorene (proxy) | Human NAT2 | 41 ± 8 | [5] |

| N-hydroxy-4-aminobiphenyl (proxy) | Human NAT1 | 148 ± 36 | [5] |

| N-hydroxy-4-aminobiphenyl (proxy) | Human NAT2 | 34 ± 7 | [5] |

Note: N-hydroxy-2-aminofluorene and N-hydroxy-4-aminobiphenyl are proxy substrates for N-hydroxy-IQ. The data indicates that human NAT2 generally has a higher affinity (lower Km) for these N-hydroxy-arylamine substrates compared to NAT1.[5]

Table 3: Kinetic Parameters for SULT1A1-Mediated Sulfonation

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| 4-Nitrophenol (proxy) | Human SULT1A11 | 2.1 ± 0.2 | 1.8 ± 0.03 | [6] |

| 17β-Estradiol (proxy) | Human SULT1A11 | 2.5 ± 0.3 | 0.9 ± 0.02 | [6] |

Note: 4-Nitrophenol and 17β-estradiol are commonly used substrates to characterize SULT1A1 activity. Kinetic data for the direct sulfonation of N-hydroxy-IQ by human SULT1A1 is limited.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolic activation of IQ.

In Vitro Metabolism Assay with Liver Microsomes

This protocol is used to assess the metabolism of IQ by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

Human liver microsomes

-

2-amino-3-methylimidazo[4,5-f]quinoline (IQ)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol or other suitable organic solvent for extraction

-

HPLC system with UV or mass spectrometry detection

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, IQ, and potassium phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of N-hydroxy-IQ and other metabolites using a validated HPLC method.

Recombinant Human N-Acetyltransferase (NAT) Activity Assay

This assay measures the ability of recombinant human NAT1 and NAT2 to O-acetylate N-hydroxy-IQ.

Materials:

-

Purified recombinant human NAT1 and NAT2

-

N-hydroxy-IQ (synthesized or commercially available)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the recombinant NAT enzyme, N-hydroxy-IQ, Acetyl-CoA, DTT, and Tris-HCl buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the acetylated product.

-

Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.

-

Analyze the formation of this compound (or its breakdown products) by HPLC.

32P-Postlabeling Assay for IQ-DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed from the metabolic activation of IQ.

Materials:

-

DNA sample treated with IQ and a metabolic activation system (e.g., liver S9 fraction or recombinant enzymes)

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

-

Nuclease P1 for adduct enrichment

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager for detection and quantification

Procedure:

-

Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducts by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

-

Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detect and quantify the adducts using a phosphorimager. The level of adducts is typically expressed as relative adduct labeling (RAL), representing the number of adducts per 107-109 normal nucleotides.

Visualizations

The following diagrams illustrate the metabolic activation pathway of IQ and a general experimental workflow for studying carcinogen metabolism.

Caption: Metabolic activation pathways of IQ.

Caption: Experimental workflow for studying IQ metabolism.

Conclusion

The metabolic activation of IQ to this compound is a critical process in its mechanism of carcinogenicity. Understanding the enzymes involved, their kinetic properties, and the factors that influence their activity is essential for assessing human cancer risk from dietary exposure to HAAs. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic activation of IQ and other potential carcinogens. Further research is needed to fully elucidate the quantitative contributions of each activation pathway in different human tissues and to understand the interplay of genetic and environmental factors in modulating individual susceptibility.

References

- 1. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the human acetylation polymorphism in the metabolic activation of the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of IQ: A Technical Guide to the Key Enzymatic Players

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer, IQ requires metabolic activation to exert its genotoxic effects. This process, known as bioactivation, converts the relatively inert parent compound into a highly reactive electrophile capable of forming DNA adducts, the initiating step in chemical carcinogenesis. This technical guide provides an in-depth overview of the core enzymes involved in the bioactivation of IQ to its ultimate carcinogenic metabolite, N-acetoxy-IQ, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical pathways.

The bioactivation of IQ is a two-step process initiated by N-hydroxylation, followed by O-acetylation. This metabolic cascade is primarily catalyzed by Phase I and Phase II drug-metabolizing enzymes, namely Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). The interplay and efficiency of these enzymes are critical determinants of an individual's susceptibility to the carcinogenic effects of IQ.

Key Enzymes in the Bioactivation Pathway

The metabolic conversion of IQ to this compound is a sequential process involving two key enzymatic reactions:

-

N-hydroxylation of IQ to N-hydroxy-IQ: This initial and rate-limiting step is catalyzed by the cytochrome P450 monooxygenase system.

-

O-acetylation of N-hydroxy-IQ to this compound: This subsequent esterification reaction is carried out by arylamine N-acetyltransferases.

Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is a member of the cytochrome P450 superfamily of enzymes and is predominantly expressed in the liver, accounting for approximately 13% of the total CYP content.[2] This enzyme plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs and procarcinogens. In the context of IQ bioactivation, CYP1A2 demonstrates a particularly high affinity for its N-hydroxylation.[3] This reaction introduces a hydroxyl group to the exocyclic amino group of IQ, forming the proximate carcinogen, N-hydroxy-IQ. The activity of CYP1A2 can be influenced by genetic polymorphisms and environmental factors such as smoking, which can induce its expression.[2][4] It has been observed that higher CYP1A2 activity is associated with lower levels of unconjugated IQ metabolites in urine, suggesting a more extensive conversion to downstream metabolites like the N-hydroxy derivative.[5]

N-acetyltransferase 2 (NAT2)

N-acetyltransferase 2 (NAT2) is a cytosolic Phase II enzyme that catalyzes the transfer of an acetyl group from acetyl-coenzyme A to arylamine and hydrazine substrates. While often associated with detoxification reactions, NAT2 plays a critical role in the bioactivation of N-hydroxy-arylamines. Following the CYP1A2-mediated N-hydroxylation of IQ, NAT2 catalyzes the O-acetylation of N-hydroxy-IQ. This reaction forms a highly unstable and reactive intermediate, this compound. This metabolite can spontaneously decompose to form a highly electrophilic nitrenium ion, which is capable of covalently binding to DNA, primarily at the C8 and N2 positions of guanine, leading to the formation of DNA adducts. The human NAT2 gene is highly polymorphic, leading to distinct phenotypes of rapid, intermediate, and slow acetylators, which can significantly influence an individual's susceptibility to cancers associated with arylamine carcinogens.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions involved in IQ bioactivation can be described by the Michaelis-Menten kinetic parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). These parameters are crucial for understanding the substrate affinity and catalytic efficiency of the enzymes.

CYP1A2 Kinetic Parameters

Obtaining precise Km and Vmax values for the N-hydroxylation of IQ by human CYP1A2 is challenging due to the complex nature of the enzyme and its membrane-bound state. However, studies with human liver microsomes and recombinant CYP1A2 systems provide valuable insights into its high affinity for IQ.

| Substrate | Enzyme System | Km (µM) | Vmax (pmol/mg/min) | Reference |

| Phenacetin | Human Liver Microsomes | 2.15 | 956 | [6] |

| Aflatoxin B1 | Recombinant Human CYP1A2 | 58.2 | 283 (pmol/min/pmol P450) | [6] |

Note: Data for well-characterized CYP1A2 substrates are provided for comparative purposes. The high affinity of CYP1A2 for IQ suggests a low Km value.

NAT2 Kinetic Parameters for N-hydroxy-IQ

The O-acetylation of N-hydroxy-IQ by NAT2 is a critical step in the formation of the ultimate carcinogen. The kinetic parameters for this reaction are influenced by NAT2 genotype.

| Substrate | NAT2 Allele | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| N-hydroxy-IQ | NAT24 (Wild-type) | Not explicitly stated | Higher activity | [7] |

| N-hydroxy-IQ | NAT25B (Slow acetylator) | Not explicitly stated | Reduced activity | [7] |

| N-hydroxy-IQ | NAT2*7B (Slow acetylator) | Not explicitly stated | Reduced activity | [7] |

Experimental Protocols

Protocol 1: In Vitro CYP1A2 Activity Assay for IQ N-hydroxylation

Objective: To determine the rate of N-hydroxy-IQ formation from IQ by human liver microsomes or recombinant CYP1A2.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP1A2 co-expressed with P450 reductase

-

IQ (2-amino-3-methylimidazo[4,5-f]quinoline)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

N-hydroxy-IQ standard

-

HPLC system with UV or mass spectrometric detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, HLM or recombinant CYP1A2, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add IQ (dissolved in a minimal amount of DMSO and diluted in buffer) to the pre-incubated mixture to initiate the reaction. The final concentration of IQ should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the absorbance spectrum of N-hydroxy-IQ, or mass spectrometry for higher sensitivity and specificity.

-

Quantification: Create a standard curve using the N-hydroxy-IQ standard to quantify the amount of product formed.

-

-

Data Analysis: Calculate the rate of N-hydroxy-IQ formation (e.g., in pmol/min/mg protein). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro NAT2 Activity Assay for N-hydroxy-IQ O-acetylation

Objective: To measure the rate of this compound formation from N-hydroxy-IQ by recombinant human NAT2 or cytosolic fractions.

Materials:

-

Recombinant human NAT2 (different allozymes can be used) or cytosolic S9 fraction from cells expressing NAT2

-

N-hydroxy-IQ

-

Acetyl-Coenzyme A (AcCoA)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

HPLC system with UV or mass spectrometric detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, the NAT2 enzyme source, and N-hydroxy-IQ.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiation of Reaction: Add AcCoA to the pre-incubated mixture to start the reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to remove precipitated protein and transfer the supernatant for HPLC analysis. Due to the instability of this compound, indirect methods such as trapping the resulting nitrenium ion with a nucleophile (e.g., guanine) to form a stable adduct for quantification are often employed.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Detection: UV or mass spectrometry to detect the stable DNA adduct or a surrogate metabolite.

-

-

Data Analysis: Quantify the product formed using a standard curve and calculate the reaction velocity. Determine the apparent Km and Vmax by varying the concentration of N-hydroxy-IQ.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of IQ Bioactivation

Caption: Metabolic pathway of IQ bioactivation to its ultimate carcinogenic form.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenic activation of 2-amino-3-methylimidazo[4,5-f]quinoline by complementary DNA-expressed human liver P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) in humans with higher CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spontaneous Reaction of N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-Acetoxy-IQ) with DNA Nucleobases

Abstract

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs), commonly formed during the cooking of meat and fish. Its carcinogenicity is not direct; it requires metabolic activation to a reactive electrophile that can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. The ultimate carcinogenic metabolite is widely considered to be this compound, formed via N-hydroxylation and subsequent O-acetylation. This guide provides a detailed examination of the spontaneous reaction of this compound with DNA nucleobases, summarizing quantitative data on adduct formation, outlining key experimental protocols for their study, and visualizing the core biochemical and experimental pathways.

Metabolic Activation of IQ

The bioactivation of IQ is a critical prerequisite for its genotoxicity. This process occurs primarily in the liver and involves a two-step enzymatic pathway.

-

N-Hydroxylation: The initial step is the N-hydroxylation of the exocyclic amino group of IQ, catalyzed predominantly by the cytochrome P450 1A2 (CYP1A2) enzyme, to form N-hydroxy-IQ.

-

O-Acetylation: The resulting N-hydroxy-IQ is then esterified by N-acetyltransferase enzymes, particularly NAT2, which transfers an acetyl group from acetyl-coenzyme A to the hydroxyl group.[1][2] This reaction produces the highly reactive and unstable electrophile, this compound.[1][2]

This ultimate carcinogen, this compound, can spontaneously lose the acetoxy group to form a highly reactive nitrenium ion, which is the species that directly attacks nucleophilic sites on DNA bases.[1][2]

Reaction of this compound with DNA Nucleobases

Once formed, this compound (or its resultant nitrenium ion) is a potent electrophile that reacts with nucleophilic centers in DNA. Experimental evidence indicates a strong preference for reaction with guanine residues.[3][4] Studies have shown that under in vitro conditions, this compound reacts with deoxyguanosine (dG) to form two primary adducts, while no adducts were detected with deoxycytidine, deoxyadenosine, or thymidine.[4]

The main reaction sites on the guanine base are the C8 and N2 positions:

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct formed.[1][2][3][4] The IQ moiety is covalently bound to the C8 position of the guanine base.

-

5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ): This is a less abundant, or minor, adduct where the IQ moiety is attached to the exocyclic N2 amino group of guanine.[1][2][4]

Quantitative Data on Adduct Formation

The reaction between this compound and DNA is highly regioselective, with the C8 position of guanine being the overwhelmingly preferred site of adduction. Quantitative studies have elucidated the relative proportions of the major and minor adducts formed.

| Adduct | Position of Adduction | Relative Abundance | % of Total Bound IQ Recovered from DNA | Reference |

| N-(deoxyguanosin-8-yl)-IQ | C8 of Guanine | 8-10 times greater than dG-N2-IQ | 60-80% | [4] |

| 5-(deoxyguanosin-N2-yl)-IQ | N2 of Guanine | Minor | ~4% | [4] |

Table 1: Quantitative summary of major DNA adducts formed from the reaction of this compound with deoxyguanosine and DNA.

Experimental Protocols

The study of this compound-DNA adducts involves in vitro synthesis, reaction with DNA, and subsequent analysis using chromatographic and spectroscopic techniques.

Protocol for In Vitro Adduct Formation

This protocol describes the generation of this compound and its reaction with DNA or deoxyguanosine.

-

In Situ Generation of this compound: this compound is highly unstable. It is typically generated in situ immediately before use. This is achieved by reacting its precursor, N-hydroxy-IQ, with acetic anhydride.[3] The reaction enhances the binding of the carcinogen to DNA and polyguanylic acid significantly.[3]

-

Reaction with DNA: Calf thymus DNA or single-stranded polynucleotides (e.g., polyguanylic acid) are dissolved in a suitable buffer (e.g., pH 7).[3] The freshly generated this compound solution is added to the DNA solution.

-

Incubation: The reaction mixture is incubated, typically at 37°C, for a set period to allow for the spontaneous formation of DNA adducts.

-

DNA Precipitation: After incubation, unreacted chemicals are removed. DNA is precipitated from the solution, commonly with cold ethanol, and washed to purify the adducted DNA.

Protocol for Adduct Isolation and Characterization

This protocol outlines the steps to identify and characterize the specific adducts formed.

-

Enzymatic Hydrolysis: The purified, adducted DNA is enzymatically hydrolyzed to its constituent 2'-deoxyribonucleosides. This is a multi-step process typically involving DNase I, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete digestion.

-

Chromatographic Separation: The resulting mixture of normal and adducted deoxyribonucleosides is separated using reverse-phase high-performance liquid chromatography (HPLC).[3] A gradient elution is employed to resolve the different adducts from the normal nucleosides and from each other.

-

Spectroscopic Characterization: The isolated adduct fractions are collected for structural elucidation using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the adducts, confirming their elemental composition.[5] Tandem MS (MS/MS) is used to fragment the molecules, yielding structural information.[6]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to definitively determine the structure of the adducts, including the precise site of attachment on the guanine base and the stereochemistry.[3][4][5]

-

UV-Vis Spectroscopy: UV absorption spectra provide additional confirmation of the adduct's identity by comparing it to synthetic standards.[3]

-

Conclusion and Implications

The spontaneous reaction of this compound with DNA is a highly specific process, predominantly targeting the C8 and N2 positions of guanine nucleobases. The formation of the major dG-C8-IQ adduct and the minor dG-N2-IQ adduct represents the molecular initiating event in the carcinogenesis of IQ. These bulky lesions distort the DNA helix and, if not repaired, can be bypassed by translesion synthesis polymerases in an error-prone manner, leading to characteristic G → T transversion mutations.[2] A thorough understanding of these adducts, their formation, and their biological consequences is essential for assessing the risk posed by dietary carcinogens and for developing strategies in chemoprevention and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA. Synthesis and identification of N-(deoxyguanosin-8-yl)-IQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of adducts formed by reaction of N-acetoxy-3,5-dimethylaniline with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on N-Acetoxy-IQ DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational research concerning the formation of DNA adducts by N-acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-Acetoxy-IQ). It covers the metabolic activation of the parent compound, the chemical mechanisms of DNA adduction, quantitative data on adduct formation, detailed experimental protocols for their analysis, and the biological significance of these lesions.

Introduction: The Carcinogen IQ and its Reactive Metabolite

2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat.[1] For IQ to exert its genotoxic effects, it must undergo metabolic activation within the body to a more reactive form.[2][3] This process culminates in the formation of this compound, the ultimate carcinogen that directly reacts with DNA to form covalent adducts.[2][3] These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[4][5] This guide focuses on the fundamental chemistry, analysis, and biological implications of these critical DNA lesions.

Metabolic Activation of IQ

The bioactivation of IQ is a multi-step enzymatic process. Initially, IQ is converted to N-hydroxy-IQ by the cytochrome P450 1A2 enzyme.[2][3] Subsequently, this intermediate is acetylated by N-acetyltransferase (NAT2) to produce the highly reactive electrophile, this compound.[2][3] This ultimate carcinogen can then form a nitrenium ion, which readily attacks nucleophilic sites on DNA bases.[2]

This compound DNA Adduct Formation and Structure

This compound reacts preferentially with deoxyguanosine (dG) residues in DNA.[6] No significant adduct formation has been observed with deoxycytidine, deoxyadenosine, or thymidine.[6][7] The reaction yields two primary adducts, resulting from the attack of the IQ nitrenium ion on two different nucleophilic positions of the guanine base.

-

N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ): This is the major adduct, formed by covalent bonding at the C8 position of guanine.[2][6]

-

5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ): This is a less abundant adduct, formed by a bond to the exocyclic N2 amino group of guanine.[2][6]

Quantitative Data on Adduct Formation